4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE

Melting point Handling and storage Crystallization

4,6-Dichloro-2-methylpyrimidine-5-carbonitrile is a fully substituted pyrimidine scaffold bearing chlorine atoms at the 4- and 6-positions, a methyl group at the 2-position, and a cyano group at the 5-position. This arrangement of electron-withdrawing and electron-donating substituents creates a highly activated heteroaromatic system with distinct regiochemical properties that differentiate it from other dichloropyrimidine intermediates.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 76574-36-2
Cat. No. B1437973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE
CAS76574-36-2
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)C#N)Cl
InChIInChI=1S/C6H3Cl2N3/c1-3-10-5(7)4(2-9)6(8)11-3/h1H3
InChIKeyWTCXSVBJUSNPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-36-2): A Strategic Pyrimidine Building Block for Medicinal Chemistry and Agrochemical Procurement


4,6-Dichloro-2-methylpyrimidine-5-carbonitrile is a fully substituted pyrimidine scaffold bearing chlorine atoms at the 4- and 6-positions, a methyl group at the 2-position, and a cyano group at the 5-position. This arrangement of electron-withdrawing and electron-donating substituents creates a highly activated heteroaromatic system with distinct regiochemical properties that differentiate it from other dichloropyrimidine intermediates. The compound is primarily used as a versatile synthetic building block in the preparation of kinase inhibitors, antiviral agents, and agrochemical actives, where the 5‑cyano group serves as a key functional handle for further derivatization .

Procurement Risk: Why 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile Cannot Be Replaced by Generic Dichloropyrimidines


Scientific end-users who interchange 4,6-dichloro-2-methylpyrimidine-5-carbonitrile with structurally close analogs such as 4,6-dichloro-2-methylpyrimidine (non-cyano analog, CAS 1780-26-3) or 2,4-dichloro-6-methylpyrimidine-5-carbonitrile (regioisomer, CAS 56035-64-4) risk dramatic differences in physical form, regiochemical reactivity, downstream functionalization potential, and impurity profiles. These analogs differ in at least one critical substituent position, which results in quantifiable variations in melting point (>70 °C difference), nucleophilic substitution selectivity, and the presence or absence of a synthetically essential cyano group. Procurement decisions that ignore these differences can lead to failed synthetic sequences, problematic purification, or the need for costly re-optimization of reaction conditions [1].

Quantitative Procurement Evidence: Head-to-Head Differentiation of 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile


Thermal Handling Advantage: >70 °C Higher Melting Point vs. Non-Cyano Analog and >95 °C vs. Regioisomer

The target compound exhibits a melting point of 114–115 °C, substantially higher than that of its closest non-cyano analog 4,6-dichloro-2-methylpyrimidine (41–45 °C) and its regioisomer 2,4-dichloro-6-methylpyrimidine-5-carbonitrile (16.2 °C) [1]. This difference of approximately 70 °C and 98 °C, respectively, directly translates to easier handling at ambient temperature, more robust crystallization-based purification, and simplified long-term storage without requiring sub‑ambient cooling.

Melting point Handling and storage Crystallization

Functional Group Differentiation: The 5‑Cyano Group Enables Diversification Routes Absent in the Non‑Cyano Analog

The target compound possesses a 5‑cyano substituent that is absent in 4,6-dichloro-2-methylpyrimidine . This cyano group can be directly hydrolyzed to a carboxylic acid, reduced to an aminomethyl moiety, or converted to a tetrazole, enabling rapid diversification into focused libraries of pyrimidine‑5‑carboxylates, ‑carboxamides, and ‑tetrazoles without additional functional‑group installation steps [1]. In contrast, the non‑cyano analog requires de novo introduction of a functional handle at the 5‑position, which often demands harsh conditions and suffers from poor regioselectivity due to the absence of activating groups.

Cyano group reactivity Building block diversification Medicinal chemistry

Regioisomeric Integrity: 4,6- vs. 2,4-Dichloro Substitution Pattern Decides Nucleophilic Substitution Outcomes

The target compound and its 2,4-dichloro regioisomer (CAS 56035-64-4) are isomeric but non-interchangeable because the position of the two chlorine atoms dictates the outcome of nucleophilic aromatic substitution reactions. In 4,6-dichloropyrimidine systems, the chlorine at the 4‑position is preferentially displaced under mild conditions, yielding exclusively the 4‑amino‑substituted product, a selectivity pattern that is exploited in the synthesis of kinase inhibitors such as dasatinib intermediates [1]. The 2,4‑dichloro regioisomer exhibits a different reactivity hierarchy (2‑position vs. 4‑position), leading to a distinct substitution product that would derail synthetic routes optimized for the 4,6‑dichloro pattern.

Regioselectivity SNAr Nucleophilic substitution

Baseline Purity Advantage: 98% Minimum Purity vs. Typical 97% for Non-Cyano Analog

Commercially, the target compound is routinely supplied at a minimum purity of 98% (by HPLC or GC), as specified by multiple reputable vendors . In contrast, the most common purity specification for the non-cyano analog 4,6-dichloro-2-methylpyrimidine is 97% . While the absolute difference appears small, a 1% improvement in purity can correspond to a significant reduction in unidentified impurities (e.g., from 3% to 2%), which is often critical in regulated pharmaceutical intermediate supply chains where individual impurity thresholds are typically ≤0.10–0.15%.

Purity specification Quality control Reproducibility

High-Value Application Scenarios for 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile Based on Differentiated Properties


Kinase Inhibitor Fragment Synthesis and Library Diversification

The 5‑cyano group makes this compound the preferred starting material for parallel synthesis of pyrimidine-5-carboxamide, -tetrazole, and -aminomethyl kinase inhibitor libraries. The pre-installed cyano handle eliminates 1–2 de novo functionalization steps, accelerating hit‑to‑lead timelines [1].

Scale‑Up Campaigns Requiring Robust Crystallization Purification

With a melting point of 114–115 °C, the compound supports straightforward crystallization from common organic solvents, enabling removal of process‑related impurities without resorting to chromatography. This is a decisive advantage for kilo‑lab and pilot‑plant campaigns where low‑melting analogs (16–45 °C) would necessitate costly low‑temperature handling or chromatographic polishing .

Agrochemical Lead Optimization Using Pre‑Activated Pyrimidine Cores

In agrochemical research, the combination of two chlorine leaving groups and an electron‑withdrawing 5‑cyano substituent creates a highly electrophilic pyrimidine core for sequential nucleophilic substitutions, enabling rapid construction of herbicide or fungicide candidate libraries with defined substitution vectors .

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